tert-Butyl but-3-yn-2-ylcarbamate

Catalog No.
S761652
CAS No.
154181-98-3
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl but-3-yn-2-ylcarbamate

CAS Number

154181-98-3

Product Name

tert-Butyl but-3-yn-2-ylcarbamate

IUPAC Name

tert-butyl N-but-3-yn-2-ylcarbamate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)

InChI Key

AMWSEGBTTPQUKW-UHFFFAOYSA-N

SMILES

CC(C#C)NC(=O)OC(C)(C)C

Synonyms

(1-Methyl-2-propynyl)carbamic Acid 1,1-Dimethylethyl Ester;

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C

Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds.

Summary of the Application: This compound is an intermediate in the synthesis of the natural product jaspine B, which has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines .

Methods of Application or Experimental Procedures: The synthesis of this compound involves a multi-step process starting from L-Serine. The steps include esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction .

Results or Outcomes: The overall yield of the synthesis process was reported to be 30% .

Synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Specific Scientific Field: This application also falls under the field of Organic Chemistry, specifically in the synthesis of biologically active natural products.

Summary of the Application: This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Methods of Application or Experimental Procedures: .

Results or Outcomes: The compound was synthesized with good yield and selectivity .

Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate

Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of chiral organic compounds.

Summary of the Application: (S)-tert-Butyl but-3-yn-2-ylcarbamate is a chiral compound that can be used as a building block in the synthesis of various complex organic molecules .

Methods of Application or Experimental Procedures: The synthesis of this compound typically involves the reaction of an alkynyl bromide with a carbamate, followed by resolution of the racemic mixture .

Results or Outcomes: The compound is typically synthesized with high enantiomeric excess and can be used in subsequent synthetic steps .

Synthesis of Tertiary Butyl Esters

Specific Scientific Field: This application is also in the field of Organic Chemistry, specifically in the synthesis of esters.

Summary of the Application: Tertiary butyl esters, including tert-Butyl but-3-yn-2-ylcarbamate, find large applications in synthetic organic chemistry. They can be used as protecting groups or as intermediates in the synthesis of more complex molecules .

Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Origin and Significance:

  • tert-Butyl (Boc) Protecting Group

    The tert-butyl group (C(CH3)3) acts as a protecting group for the hydroxyl (OH) functionality. Protecting groups are used to temporarily mask the reactivity of a functional group while allowing reactions on other parts of the molecule.

  • Alkyne (C≡C)

    The presence of a terminal alkyne (C≡C) functionality indicates its potential use as a building block in various organic transformations. Alkynes are known for their reactivity in cycloaddition reactions and can be used to create complex carbon skeletons.

Molecular Structure Analysis:

tert-Butyl but-3-yn-2-ylcarbamate possesses a linear structure with the following key features:

  • Carbon Chain: A four-carbon chain forms the backbone, with a triple bond (C≡C) between the second and third carbon atoms (but-3-yn-).
  • Hydroxyl Group (OH): Attached to the second carbon is a hydroxyl group (OH), responsible for its alcohol classification.
  • Carbamate Group: The hydroxyl group is masked by a carbamate group (OC(O)N(C(CH3)3)), formed by the attachment of a tert-butyl (C(CH3)3) group to a carbonyl (C=O) linked to a nitrogen (N) atom.

Chemical Reactions Analysis:

  • Deprotection: The tert-butyl group can be removed under acidic conditions, revealing the free hydroxyl group.
  • Alkyne Reactions: The terminal alkyne can participate in various cycloaddition reactions with azides, dienes, or other reagents to form cyclic structures.

Physical and Chemical Properties Analysis:

  • Physical State: Likely a colorless liquid or low melting point solid due to the presence of the tert-butyl group and the relatively short carbon chain.
  • Solubility: Moderately soluble in organic solvents due to the combined hydrophobic (tert-butyl) and hydrophilic (hydroxyl and carbamate) character.
  • Stability: The carbamate group offers moderate stability under various conditions. However, the alkyne may be susceptible to strong acids or bases.

Mechanism of Action:

Safety and Hazards:

No data on specific safety hazards associated with tert-Butyl but-3-yn-2-ylcarbamate is currently available []. However, as a general precaution, similar compounds containing alkynes should be handled with care due to their potential explosive nature under specific conditions.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to produce alcohols or amines, with lithium aluminum hydride or sodium borohydride commonly used as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur, where the alkyne group is replaced by other functional groups.

The primary biological activity of tert-butyl but-3-yn-2-ylcarbamate involves its inhibition of acetyl-CoA carboxylase 2. This inhibition affects the fatty acid metabolism pathway, leading to increased mitochondrial fatty acid oxidation and decreased intramyocellular lipid deposition. These effects can enhance insulin sensitivity and improve metabolic health, making it a potential therapeutic agent for conditions such as insulin resistance .

Synthetic Routes

The synthesis of tert-butyl but-3-yn-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base like potassium carbonate. This reaction is generally conducted in an organic solvent such as acetonitrile at room temperature.

Industrial Production

For industrial applications, the synthesis methods are scaled up for efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent product quality while optimizing reaction conditions .

Tert-butyl but-3-yn-2-ylcarbamate has several applications in biochemical research and pharmaceutical development:

  • Metabolic Research: It serves as a tool for studying metabolic pathways related to fatty acid metabolism.
  • Drug Development: Its inhibitory properties on acetyl-CoA carboxylase 2 make it a candidate for developing treatments for metabolic disorders, particularly those related to insulin sensitivity .

Studies have shown that tert-butyl but-3-yn-2-ylcarbamate interacts specifically with acetyl-CoA carboxylase 2, leading to significant alterations in metabolic processes. The compound's ability to cross biological membranes (blood-brain barrier permeability) enhances its potential as a therapeutic agent .

Several compounds exhibit structural similarities to tert-butyl but-3-yn-2-ylcarbamate. Here are some notable examples:

Compound NameSimilarity Index
(S)-Tert-butyl but-3-yne-2-ylcarbamate0.86
Tert-butyl hex-5-yne-1-ylcarbamate0.88
(R)-Tert-butyl but-3-yne-2-ylcarbamate0.86
Tert-butyl (4-amino butyryl) carbamate0.85
Tert-butyl (3-(methylamino) propyl) carbamate0.88

These compounds share structural features with tert-butyl but-3-yn-2-ylcarbamate but may differ in their biological activity and applications. The unique combination of the alkyne moiety and the carbamate functional group in tert-butyl but-3-yn-2-ylcarbamate contributes to its specific inhibitory action on acetyl-CoA carboxylase 2, distinguishing it from similar compounds .

XLogP3

1.4

Dates

Modify: 2023-08-15

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